1-Cyclopropylpenta-1,3-diyne

Thermophysical property Volatility ranking Phase-change enthalpy

1-Cyclopropylpenta-1,3-diyne (CAS 116316-76-8; IUPAC: penta-1,3-diynylcyclopropane) is a conjugated diyne hydrocarbon (C₈H₈, MW 104.15) bearing a terminal methyl group and a strained cyclopropyl ring at opposing ends of a rigid penta-1,3-diyne scaffold. Its standard enthalpy of formation in the gas phase has been experimentally determined and catalogued alongside structurally related diacetylene derivatives.

Molecular Formula C8H8
Molecular Weight 104.15 g/mol
CAS No. 116316-76-8
Cat. No. B055348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylpenta-1,3-diyne
CAS116316-76-8
Synonyms1-cyclopropylpenta-1,3-diyne
Molecular FormulaC8H8
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESCC#CC#CC1CC1
InChIInChI=1S/C8H8/c1-2-3-4-5-8-6-7-8/h8H,6-7H2,1H3
InChIKeyZEKLXAZDDKNQBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropylpenta-1,3-diyne (CAS 116316-76-8) – Procurement-Relevant Identity, Physicochemical Baseline, and Comparator Landscape


1-Cyclopropylpenta-1,3-diyne (CAS 116316-76-8; IUPAC: penta-1,3-diynylcyclopropane) is a conjugated diyne hydrocarbon (C₈H₈, MW 104.15) bearing a terminal methyl group and a strained cyclopropyl ring at opposing ends of a rigid penta-1,3-diyne scaffold . Its standard enthalpy of formation in the gas phase has been experimentally determined and catalogued alongside structurally related diacetylene derivatives . The compound occupies a structurally distinct niche between the simpler non-cyclopropyl diynes (penta-1,3-diyne, 2,4-hexadiyne) and the symmetrically bis-cyclopropylated 1,4-dicyclopropylbuta-1,3-diyne (DCPB), offering a unique mono-cyclopropyl substitution pattern that is not achievable by simple blending or substitution of either analog class .

Why 1-Cyclopropylpenta-1,3-diyne Cannot Be Replaced by a Generic Diyne – The Case for Mono-Cyclopropyl Precision


Generic substitution of 1-cyclopropylpenta-1,3-diyne with penta-1,3-diyne, 2,4-hexadiyne, or symmetrically bis-cyclopropylated DCPB ignores three non-interchangeable physicochemical axes: (i) volatility and phase-partitioning behavior, as evidenced by a ~130 °C boiling-point differential and a 12 kJ/mol enthalpy-of-vaporization gap between the mono-cyclopropyl compound and its non-cyclopropyl parent ; (ii) energy density, where the target compound’s density (0.95 g/cm³) exceeds that of the high-density tactical-fuel benchmark JP-10 (0.94 g/cm³) while retaining a lower molecular weight than DCPB ; and (iii) the mono-cyclopropyl substitution pattern introduces a unique electronic perturbation of the conjugated diyne system – experimentally validated through bond-length alternation in related cyclopropyl–acetylene architectures – that is absent in both the symmetric bis-cyclopropyl and the cyclopropyl-free analogs . Each substitution therefore yields a compound with a fundamentally different boiling point, density, and electronic conjugation profile, precluding one-for-one replacement in any application where these parameters are critical.

Quantitative Differentiation Evidence: 1-Cyclopropylpenta-1,3-diyne vs. Closest Diyne Analogs


Enthalpy of Vaporization Positions 1-Cyclopropylpenta-1,3-diyne at the Midpoint of the Cyclopropyl-Substitution Volatility Gradient

1-Cyclopropylpenta-1,3-diyne exhibits an enthalpy of vaporization (ΔvapH) of 40.4 ± 0.8 kJ/mol, placing it precisely midway between the non-cyclopropyl parent penta-1,3-diyne (28.6 ± 0.8 kJ/mol) and the bis-cyclopropyl analog 1,4-dicyclopropylbuta-1,3-diyne (45.7 ± 0.8 kJ/mol) . This 11.8 kJ/mol increment over penta-1,3-diyne and 5.3 kJ/mol decrement relative to DCPB establish a linear cyclopropyl-substitution volatility gradient, with each cyclopropyl ring contributing approximately 8.5–11.8 kJ/mol to ΔvapH . The experimentally calibrated boiling point follows the same rank order: 55.5 ± 9.0 °C (penta-1,3-diyne), 185.5 ± 7.0 °C (target), and 239.5 ± 7.0 °C (DCPB) .

Thermophysical property Volatility ranking Phase-change enthalpy Distillation

Experimentally Measured Enthalpy of Formation Distinguishes 1-Cyclopropylpenta-1,3-diyne from Non-Cyclopropyl Diynes in the NIST Thermochemical Series

The standard enthalpy of formation of 1-cyclopropylpenta-1,3-diyne was experimentally determined by Luk'yanova et al. (1992) as part of a systematic thermochemical study that also measured 2,4-hexadiyne and 1,4-dicyclopropylbuta-1,3-diyne within the same experimental framework . The Active Thermochemical Tables (ATcT) provide a benchmark enthalpy of formation for 2,4-hexadiyne (g) of 370.31 ± 0.82 kJ/mol , establishing a quantitative reference point for the non-cyclopropyl diyne baseline. The formal replacement of one terminal methyl group in 2,4-hexadiyne with a cyclopropyl ring (yielding 1-cyclopropylpenta-1,3-diyne) introduces a measurable thermochemical perturbation whose magnitude is captured in the same NIST-referenced dataset . While the exact numerical value for the target compound is held within the NIST Standard Reference Database, its inclusion alongside 2,4-hexadiyne and DCPB in this curated thermochemical series confirms that the mono-cyclopropyl substitution pattern yields a distinct, non-interpolable enthalpy-of-formation value.

Thermochemistry Enthalpy of formation Combustion calorimetry Energy content

Density of 1-Cyclopropylpenta-1,3-diyne Surpasses the JP-10 Tactical-Fuel Benchmark While Maintaining Lower Molecular Weight Than Bis-Cyclopropyl DCPB

1-Cyclopropylpenta-1,3-diyne has a reported density of 0.95 g/cm³ , exceeding the density of the standard high-energy tactical fuel JP-10 (exo-tetrahydrodicyclopentadiene, 0.94 g/cm³) . Its close structural analog 1,4-dicyclopropylbuta-1,3-diyne (DCPB) has an experimentally measured density of 0.932 g/mL and net heating value of 42.47 MJ/kg . Critically, the target compound achieves this competitive density at a molecular weight of only 104.15 g/mol – 20% lower than DCPB (130.19 g/mol) . This molecular-weight advantage translates to a higher molar energy-density contribution per unit mass of cyclopropyl substitution, as the single cyclopropyl ring in the target compound provides substantial density enhancement without the molecular-weight penalty of a second ring.

Energy density Fuel additive Volumetric performance Propulsion

Electronic Interaction Between Cyclopropyl Ring and Conjugated Diyne System Produces Measurable Bond-Length Perturbations – A Structural Feature Absent in Cyclopropyl-Free Diynes

X-ray crystal structure analyses of spirocyclopropanated macrocyclic polydiacetylenes by Timmerman et al. (1995) disclosed a strong electronic interaction between cyclopropane and acetylene units, leading to a significant shortening of the distal and lengthening of the proximal cyclopropane bonds . In a direct experimental study of substituted 1,1-diethynylcyclopropanes, de Meijere et al. (2002) quantified triple-bond lengths via X-ray crystallography [1.205(2) Å in compounds 4 and 5] and gas-phase electron diffraction [1.240(1) Å in compound 4], with further shortening to 1.187(3) Å observed in the dispiro[2.0.2.1]heptane derivative 6 . These experimentally validated bond-length perturbations arise from σ–π hyperconjugative interactions between the cyclopropane Walsh orbitals and the acetylene π-system . While direct crystallographic data for 1-cyclopropylpenta-1,3-diyne itself are not reported in the open literature, the presence of an identically configured cyclopropyl–acetylene junction in the target compound predicts a qualitatively equivalent electronic perturbation that is structurally impossible in cyclopropyl-free diynes such as penta-1,3-diyne or 2,4-hexadiyne .

Electronic structure Bond-length alternation Conjugation X-ray crystallography

Mono-Cyclopropyl Substitution Confers Two Freely Rotatable Bonds vs. Three in Bis-Cyclopropyl DCPB – A Conformational Flexibility Differentiator

1-Cyclopropylpenta-1,3-diyne possesses 2 freely rotatable bonds, whereas 1,4-dicyclopropylbuta-1,3-diyne (DCPB) possesses 3, as determined by the ACD/Labs Percepta Platform under identical computational conditions . This difference arises from the mono-cyclopropyl substitution pattern: a single C(sp)–C(sp³) cyclopropyl attachment point plus the terminal methyl group yields two rotational degrees of freedom, while the bis-cyclopropyl architecture introduces an additional C(sp)–C(sp³) junction . The molar refractivity (33.0 ± 0.4 cm³ vs. 40.2 ± 0.4 cm³) and polarizability (13.1 ± 0.5 × 10⁻²⁴ cm³ vs. 16.0 ± 0.5 × 10⁻²⁴ cm³) further reflect this structural divergence, with the target compound exhibiting approximately 18% lower polarizability and refractivity than DCPB .

Conformational analysis Rotatable bonds Molecular flexibility Drug-likeness

Procurement-Driven Application Scenarios for 1-Cyclopropylpenta-1,3-diyne – Where Mono-Cyclopropyl Differentiation Is Decisive


High-Energy-Density Fuel and Ignition-Additive Research Requiring JP-10-Surpassing Density at Reduced Molecular Weight

For laboratories developing next-generation hypergolic fuels or high-density ignition additives, 1-cyclopropylpenta-1,3-diyne offers a density (0.95 g/cm³) that exceeds the tactical-fuel benchmark JP-10 (0.94 g/cm³) while maintaining a molecular weight 20% lower than the bis-cyclopropyl analog DCPB (104.15 vs. 130.19 g/mol) . This density-to-mass advantage is structurally unique to the mono-cyclopropyl substitution pattern and cannot be achieved by substituting either penta-1,3-diyne (density 0.82 g/cm³) or DCPB (density 0.932 g/mL) . The experimentally measured enthalpy of formation catalogued in the NIST thermochemical series further supports combustion-modeling applications requiring validated thermodynamic input parameters .

Conjugated Diyne Building Block for Click Chemistry and Cycloaddition Scaffolds Requiring Controlled Volatility and Purification

The terminal alkyne functionality of 1-cyclopropylpenta-1,3-diyne enables participation in copper-catalyzed azide-alkyne cycloadditions (CuAAC), while its boiling point of 185.5 °C provides a practical operational window for solvent removal and purification that is unavailable with the highly volatile penta-1,3-diyne (bp 55.5 °C) . Compared to DCPB (bp 239.5 °C), the 54 °C lower boiling point reduces energy costs for vacuum distillation and minimizes thermal exposure of sensitive downstream products . This volatility sweet spot makes the compound particularly suitable for multi-step synthetic sequences where intermediate purification by distillation is required.

Electronic-Structure and Conjugation Studies Exploiting Cyclopropyl–Acetylene σ–π Hyperconjugation

The experimentally validated electronic interaction between cyclopropane Walsh orbitals and acetylene π-systems, evidenced by measurable bond-length perturbations (C≡C lengths ranging from 1.187 to 1.240 Å depending on molecular environment) in crystallographically characterized cyclopropyl–diyne architectures, makes 1-cyclopropylpenta-1,3-diyne a structurally defined probe for studying σ–π conjugation effects in conjugated oligoynes . Unlike symmetric bis-cyclopropyl systems where two cyclopropyl rings may introduce competing or canceling electronic effects, the mono-cyclopropyl substitution provides a single, well-defined perturbation site for spectroscopic and computational benchmarking .

Conformational-Analysis Studies Where Reduced Rotatable-Bond Count Minimizes Entropic Complexity

With only 2 freely rotatable bonds versus 3 for DCPB, 1-cyclopropylpenta-1,3-diyne presents a simpler conformational energy landscape for molecular-mechanics parameterization, crystal-structure prediction, or binding-entropy calculations . The 18% lower polarizability relative to DCPB further reduces computational cost for dispersion-corrected DFT studies, while the 18% lower molar refractivity simplifies refractive-index-based detection in chromatographic workflows .

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